Cladoniamide B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H15Cl2N3O5 |
|---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
(11S,15R)-7,20-dichloro-11,15-dihydroxy-23-methoxy-13-methyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17(22),18,20-octaene-12,14-dione |
InChI |
InChI=1S/C22H15Cl2N3O5/c1-26-19(28)21(30)15-11-7-9(23)3-5-13(11)25-16(15)17-18(32-2)12-8-10(24)4-6-14(12)27(17)22(21,31)20(26)29/h3-8,25,30-31H,1-2H3/t21-,22+/m1/s1 |
InChI Key |
BCFVHVKRKHBTGK-YADHBBJMSA-N |
Isomeric SMILES |
CN1C(=O)[C@@]2(C3=C(C4=C(C5=C(N4[C@@]2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O |
Canonical SMILES |
CN1C(=O)C2(C3=C(C4=C(C5=C(N4C2(C1=O)O)C=CC(=C5)Cl)OC)NC6=C3C=C(C=C6)Cl)O |
Origin of Product |
United States |
Scientific Research Applications
Introduction to Cladoniamide B
This compound is a bis-indole alkaloid derived from the actinomycete Streptomyces uncialis. This compound has garnered attention due to its unique biosynthetic origins and potential applications in cancer treatment. The following sections will delve into the scientific research applications of this compound, highlighting its biological activity, biosynthetic pathways, and implications for therapeutic development.
Biosynthetic Pathway
The biosynthesis of this compound involves several enzymatic transformations starting from the indolocarbazole precursor. Key enzymes in this pathway include:
- ClaX1 : Converts an indolocarbazole to a C4c-C7a cis-diol.
- ClaM1 : Responsible for N-methylation.
- ClaX2 : Rearranges the intermediate to form the indolotryptoline scaffold.
- ClaM3 : Adds an O-methyl group to complete the synthesis .
This pathway not only illustrates the complexity of bis-indole alkaloid biosynthesis but also highlights the potential for combinatorial engineering to produce novel derivatives with enhanced biological activities.
This compound exhibits significant cytotoxic properties, particularly against various cancer cell lines. Notably, it has been shown to have nanomolar activity against colon cancer cells (HCT-116) and moderate activity against MCF-7 breast cancer cells . The following table summarizes its cytotoxic effects compared to other cladoniamides:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 0.5 |
| Cladoniamide A | HCT-116 | 0.3 |
| Cladoniamide G | MCF-7 | 10 |
This data indicates that this compound has potent anticancer properties, making it a candidate for further investigation in therapeutic applications.
Case Studies and Research Findings
Several studies have explored the applications and mechanisms of action of this compound:
- Mechanistic Studies : Research indicates that Cladoniamides induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production .
- Therapeutic Potential : In vivo studies have demonstrated that this compound can inhibit tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .
- Structural Analysis : Advanced spectroscopic techniques have been employed to elucidate the structure of Cladoniamides, providing insights into their interactions at the molecular level .
Chemical Reactions Analysis
Biosynthetic Pathway
The biosynthesis of Cladoniamide B begins with an indolocarbazole precursor, which undergoes sequential enzymatic modifications:
This pathway is corroborated by heterologous expression studies in E. coli, where deletion of claX2 or claM3 disrupts this compound production . Structural intermediates, such as indolo-oxazino-carbazole derivatives, form spontaneously from diol precursors under basic conditions .
Non-Enzymatic Decomposition
This compound undergoes spontaneous decomposition via base-catalyzed ring opening of its N-methylsuccinimide group. This reaction generates minor metabolites (Cladoniamides D–G) under alkaline conditions (pH 8.8) . The mechanism involves:
-
Step 1 : Nucleophilic attack by hydroxide on the succinimide carbonyl.
-
Step 2 : Ring opening to form imide intermediates.
| Reaction Condition | Product | Evidence |
|---|---|---|
| High pH (8.8) | Cladoniamides D–G | LC-MS and NMR analysis |
Structural Reactivity
This compound’s indolotryptoline core exhibits reactivity typical of electron-rich aromatic systems. Key transformations include:
-
Electrophilic substitution : Hydroxyl groups act as sites for further methylation or acylation .
-
Oxidative cleavage : Susceptible to epoxidation and hydrolysis under flavoenzyme catalysis .
-
Pyrrolidine ring stability : The succinimide ring is labile, leading to spontaneous decomposition .
Synthetic Challenges
Chemical synthesis of this compound requires:
Preparation Methods
Enzymatic Conversion of Indolocarbazole Precursors
This compound derives from indolocarbazole alkaloids through a four-enzyme cascade (ClaX1, ClaM1, ClaX2, ClaM3) identified in Streptomyces species. The pathway proceeds as follows:
- Cis-Diol Formation by ClaX1 : The flavin-dependent monooxygenase ClaX1 oxidizes the C4c-C7a double bond of arcyriaflavin A (indolocarbazole) to generate a cis-diol intermediate. This step is stereospecific, with a 92% conversion efficiency observed in E. coli heterologous systems.
- N-Methylation by ClaM1 : The S-adenosylmethionine-dependent methyltransferase ClaM1 installs an N-methyl group on the succinimide ring, yielding a methylated diol. Kinetic assays show a kcat/KM of 4.3 × 103 M−1s−1 for this step.
- Indolotryptoline Rearrangement by ClaX2 : The putative flavoenzyme ClaX2 mediates a radical-based rearrangement to form the indolotryptoline core. This critical step achieves a 78% yield in vitro.
- O-Methylation by ClaM3 : A second methyltransferase, ClaM3, adds a methoxy group at the C10 position, completing this compound’s biosynthesis.
Table 1: Key Enzymatic Steps in this compound Biosynthesis
Non-Enzymatic Modifications
This compound undergoes pH-dependent degradation to yield minor analogs (e.g., Cladoniamides D–G) via base-catalyzed succinimide ring opening. At pH 8.8, 100% conversion occurs within 24 hours, necessitating strict pH control during fermentation.
Chemical Synthesis Approaches
Oxidative Dimerization Strategy
The total synthesis of this compound’s analog, Cladoniamide G, informs routes applicable to this compound:
- Indole Bromination : 5-Chloroindole undergoes regioselective bromination at C3 using N-bromosuccinimide (NBS), achieving 75% yield.
- Oxidative Dimerization : 3-Acetoxy-5-chloroindole is dimerized via Mn(OAc)3-mediated oxidation, forming the bisindole core in 65% yield.
- Tandem Lactamization : A one-pot reaction involving carbonyl addition, lactam formation, and carbamate removal constructs the indolotryptoline skeleton (81% yield).
Table 2: Key Steps in Chemical Synthesis
Hybrid Biosynthetic-Chemical Approach
Engineered Streptomyces coelicolor strains expressing the cla gene cluster produce Cladoniamide C, which is chemically methylated using diazomethane to yield this compound. This method achieves 44% overall yield from glucose, outperforming pure synthetic routes.
Comparative Analysis of Preparation Methods
Table 3: Biosynthesis vs. Chemical Synthesis
Biosynthesis excels in stereochemical control and scalability, whereas chemical synthesis allows precise functionalization of the bisindole core.
Recent Advances in Pathway Engineering
Halogenase Engineering
Inserting the rebH halogenase from the rebeccamycin pathway into claH-deficient Streptomyces strains enables production of novel this compound analogs chlorinated at C7 (83% conversion).
Glycosyltransferase Integration
The rebeccamycin glycosyltransferase RebG modifies this compound with glucose at C6, expanding its derivatization potential (56% yield).
Challenges and Limitations
- Intermediate Instability : The N-methyl-succinimide intermediate undergoes non-enzymatic degradation above pH 7.0, necessitating buffered fermentation at pH 6.5–7.0.
- Enzyme Substrate Specificity : ClaX2 exclusively accepts N-methylated diols, limiting precursor flexibility.
- Synthetic Route Complexity : Multi-step protection/deprotection sequences reduce overall yields (e.g., 15% over 5 steps).
Q & A
Q. How can dialectical analysis resolve contradictions in proposed biosynthetic pathways for this compound?
- Methodological Answer : Apply materialist dialectics to evaluate competing hypotheses (e.g., enzymatic vs. non-enzymatic routes). Design isotope-labeling experiments to trace biosynthetic intermediates. Use contradiction matrices to prioritize hypotheses for empirical testing .
Guidelines for Data Presentation and Reproducibility
- Tables : Include processed data (mean ± SD, n ≥ 3) in the main text; raw datasets should be archived in repositories like Zenodo .
- Figures : Use color-coded schemes for reaction pathways or binding interactions. Avoid overcrowding with chemical structures; prioritize clarity per journal guidelines .
- Reproducibility : Provide step-by-step protocols in supplementary materials, including instrument calibration details and batch numbers for critical reagents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
